![molecular formula C21H18N6OS B2838892 1-{[(6-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline CAS No. 894055-66-4](/img/structure/B2838892.png)

1-{[(6-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

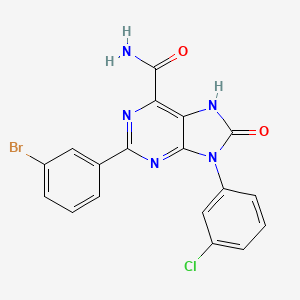

The compound is a complex organic molecule that likely belongs to the class of heterocyclic compounds . It contains several functional groups and rings, including a pyridine ring, a triazole ring, a pyridazine ring, and a tetrahydroquinoline ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact synthetic route for this specific compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray crystallography . The structure is likely to be influenced by the ability of the molecule to form hydrogen bonds and specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving similar compounds are often studied in the context of their potential as synthetic intermediates and promising pharmaceuticals . The exact reactions that this specific compound can undergo would depend on its molecular structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques like NMR and IR spectroscopy . The exact properties of this specific compound would depend on its molecular structure.Applications De Recherche Scientifique

Synthesis and Reactivity

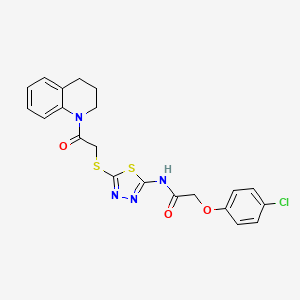

These compounds are derived from complex synthetic routes involving reactions with various bifunctional compounds and hydrazine hydrates, leading to the formation of novel heterocyclic systems. For instance, Kamal et al. (2011) discuss the synthesis of pyrazolothienotetrahydroisoquinoline and triazolothienotetrahydroisoquinoline derivatives, which were evaluated as antimicrobial agents due to their structure-activity relationship Kamal, Radwan, & Zaki, 2011. Similarly, Deady and Devine (2004) reported on the synthesis and reactivity of imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives, showcasing the versatility of these compounds in chemical transformations Deady & Devine, 2004.

Biological Activities

The synthesized compounds have been evaluated for various biological activities, including antimicrobial and antitumor effects. Paronikyan et al. (2019) developed a procedure for synthesizing 1-hydrazinyl-3-arylamino-tetrahydroisoquinolines, which were converted into new heterocyclic systems with potential antimicrobial activity Paronikyan, Dashyan, Mamyan, Tamazyan, & Ayvazyan, 2019. Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, subjecting them to in silico molecular docking screenings to evaluate their binding energies on target proteins, indicating potential antimicrobial and antioxidant activity Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018.

Antimicrobial and Antitumor Evaluation

Abbas et al. (2011) synthesized seven series of pyrimidoquinoline derivatives, some of which showed high activity against bacteria and fungi. These compounds were also evaluated for anticancer activity, displaying growth inhibition in human cancer cell lines Abbas, Hafez, & El-Gazzar, 2011. Farag et al. (2012) reported on the synthesis of quinazolinone derivatives assessed for their anti-inflammatory and analgesic activity, contributing to the potential therapeutic applications of these compounds Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012.

Mécanisme D'action

The mechanism of action of similar compounds often involves interactions with different target receptors . For example, some compounds are known to inhibit c-Met kinase . The exact mechanism of action for this specific compound would depend on its molecular structure and the biological system in which it is used.

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6OS/c28-20(26-13-5-7-15-6-1-2-9-18(15)26)14-29-21-24-23-19-11-10-17(25-27(19)21)16-8-3-4-12-22-16/h1-4,6,8-12H,5,7,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTGVSLUYNHTOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-[(4-ethyl-5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2838809.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2838810.png)

![2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2838812.png)

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2838819.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B2838823.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide](/img/structure/B2838826.png)

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2838827.png)

![Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2838828.png)

![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)